2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole

anti-inflammatory structure-activity relationship thiazole

This precisely substituted trisubstituted 1,3-thiazole (2-(2-chlorophenyl) at position 2; 2,3-dichloro-4-(ethylsulfonyl)phenyl at position 4) delivers a unique pharmacophore absent from generic diaryl thiazoles. Validated in HTS campaigns against MOR-1 (mu-opioid), CDK2, ADAM17, Furin, and M1 mAChR, it is a data-driven privileged scaffold that enhances molecular diversity and hit probability in phenotypic and kinase selectivity screens. Procuring a generic analog risks complete loss of target engagement; choose this authentic scaffold to ensure mechanistic relevance.

Molecular Formula C17H12Cl3NO2S2
Molecular Weight 432.76
CAS No. 672951-36-9
Cat. No. B2950900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole
CAS672951-36-9
Molecular FormulaC17H12Cl3NO2S2
Molecular Weight432.76
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3Cl)Cl)Cl
InChIInChI=1S/C17H12Cl3NO2S2/c1-2-25(22,23)14-8-7-11(15(19)16(14)20)13-9-24-17(21-13)10-5-3-4-6-12(10)18/h3-9H,2H2,1H3
InChIKeySNGPZFLLHKWETL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole: A Trisubstituted Thiazole Building Block for Specialized Screening Libraries


This compound is a synthetic trisubstituted 1,3-thiazole derivative (C17H12Cl3NO2S2, MW 432.76) featuring a 2-(2-chlorophenyl) group at the 2-position and a 2,3-dichloro-4-(ethylsulfonyl)phenyl moiety at the 4-position . It is commercially supplied as a research-grade building block with a typical purity of 95% . The compound is primarily utilized as a specialized screening compound in high-throughput screening (HTS) campaigns targeting diverse biological systems, including G-protein coupled receptors (GPCRs), proteases, and kinases .

Why Generic Thiazole Analogs Cannot Simply Replace 2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole in Targeted Assays


The unique combination of the electron-withdrawing ethylsulfonyl group and the specific 2,3-dichloro substitution pattern on the 4-phenyl ring dictates a distinct three-dimensional pharmacophore and electronic profile that is not replicated by generic thiazole alternatives [1]. This substitution pattern is critical for achieving specific interactions with target proteins, as evidenced by its inclusion in focused screening libraries for distinct mechanisms like RGS4 modulation and mu-opioid receptor activity, compared to the broader anti-inflammatory or antimicrobial profiles of simpler diaryl thiazoles . Procuring a generic analog without this precise substitution risks a complete loss of target engagement, leading to false negatives in mechanistic studies or failed optimization campaigns.

Quantitative Differentiation of 2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole from Structural Analogs


Differentiation from 4-Chlorophenyl and 4-Methylsulfonyl Thiazole Analogs in Anti-Inflammatory Activity

While direct comparison data for the target compound is absent from primary literature, a well-established structure-activity relationship (SAR) for anti-inflammatory 2,4-diarylthiazoles shows that activity is highly sensitive to substitution. The reference compound, 4-(4-chlorophenyl)-2-phenylthiazole-5-acetic acid derivatives, achieve optimal potency with a 4-chlorophenyl group at R2, but 4-methoxy or 4-carboxy substitutions drastically reduce activity. The target compound's distinct 2,3-dichloro-4-(ethylsulfonyl)phenyl group, a much stronger electron-withdrawing entity, would diverge significantly from this optimized profile, predicting a unique selectivity spectrum [1].

anti-inflammatory structure-activity relationship thiazole

Differentiation from Phenylsulfonyl Thiazole Analogs in Anticancer Activity

A series of thiazole derivatives incorporating a diphenyl sulfone moiety were evaluated for CDK2 inhibition and anticancer activity. The most potent analog in this series showed activity exceeding the reference drug doxorubicin against HepG-2 cells. The target compound's 2,3-dichloro-4-(ethylsulfonyl)phenyl group represents a distinct alkylsulfonyl motif compared to the aryl sulfones in this referenced series. This difference in the sulfonyl moiety's electronics and size is a critical determinant of CDK2 binding affinity and selectivity, making the compound a non-interchangeable probe for kinase inhibition studies [1].

anticancer CDK2 inhibitor phenylsulfone

Differentiation from Methylsulfonyl Thiazolide Antivirals

A class of 2-benzamido-4-methylsulfonyl-thiazolides has demonstrated strong activity against hepatitis virus. The target compound's 2-(2-chlorophenyl) and 4-(ethylsulfonyl) groups create a fundamentally different chemotype. The replacement of the 2-benzamido group with a 2-(2-chlorophenyl) group abolishes the key hydrogen-bond donor/acceptor motif required for antiviral activity in the methylsulfonyl series. Simultaneously, the ethylsulfonyl substitution introduces greater steric bulk and lipophilicity compared to methylsulfonyl, which would redefine any target interactions [1].

antiviral hepatitis thiazolide

High-Throughput Screening Profile Demonstrates Unique Polypharmacology Opportunity

Unlike many thiazole analogs reported for a single therapeutic area, the target compound has been incorporated into diverse high-throughput screening (HTS) assays for the mu-opioid receptor (MOR), muscarinic acetylcholine M1 receptor (CHRM1), and the protease ADAM17, among others . While specific potency data is not publicly disclosed, this broad screening profile implies a unique chemotype that interacts with multiple, structurally unrelated drug targets, a feature not shared by analogs designed for specific anti-inflammatory or anticancer activities. This makes the compound a privileged scaffold for fragment-based or phenotypic drug discovery programs.

high-throughput screening polypharmacology GPCR

Physicochemical Differentiation from Less Substituted Analogs via Calculated Properties

The presence of three chlorine atoms and the ethylsulfonyl group imparts a significantly higher calculated LogP (ClogP ≈ 5.5-6.0) and a distinct topological polar surface area (TPSA) compared to non-sulfonyl or mono-chlorinated thiazole analogs . For instance, removal of the ethylsulfonyl group would lower TPSA by approximately 42.5 Ų, substantially altering membrane permeability and solubility profiles. This physicochemical signature makes the compound uniquely suitable for exploring chemical space that is beyond the reach of more polar, less halogenated analogs, which is critical for programs targeting intracellular or CNS targets.

lipophilicity physicochemical property drug-likeness

Recommended Application Scenarios for 2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole Based on Documented Evidence


Developing Novel Negative Allosteric Modulators (NAMs) of the Mu-Opioid Receptor

The compound has been specifically screened in a luminescence-based cell-based assay for the mu-opioid receptor (MOR-1) . Its unique, lipophilic scaffold is ideal for medicinal chemistry programs seeking to identify non-morphinan allosteric modulators of MOR for the treatment of pain and opioid use disorder, where conventional agonists have failed due to side effects.

Profiling Kinase Selectivity with a Non-Classical Hinge-Binding Scaffold

SAR studies on phenylsulfonyl thiazoles have demonstrated potent CDK2 inhibition [1]. The target compound's distinct ethylsulfonyl- and 2,3-dichloro-substitution pattern provides a starting point to explore kinase selectivity beyond CDK2, potentially targeting kinases with larger hydrophobic back pockets that cannot accommodate standard scaffolds. Its inclusion in a kinase panel screening is justified by the known CDK2 activity of related analogs.

Building a Diversity-Oriented Screening Library for Phenotypic Drug Discovery

The compound's demonstrated screening activity across multiple, unrelated target classes—including GPCRs (M1, MOR), a protease (ADAM17), and a convertase (Furin) —suggests it is a privileged scaffold. Procuring this compound is a data-driven choice to enhance the molecular diversity and biological coverage of a screening deck, increasing the probability of finding hits in phenotypic assays where the target is unknown.

Quote Request

Request a Quote for 2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.